molecular formula C10H12OS B13206255 2-Butanone, 3-(phenylthio)- CAS No. 13023-53-5

2-Butanone, 3-(phenylthio)-

Cat. No.: B13206255
CAS No.: 13023-53-5
M. Wt: 180.27 g/mol
InChI Key: NLDFYTXSKOMASR-UHFFFAOYSA-N
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Description

2-Butanone, 3-(phenylthio)- is an organic compound with the molecular formula C10H12OS It is a derivative of butanone, where a phenylthio group is attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butanone, 3-(phenylthio)- can be synthesized through several methods. One common approach involves the reaction of 3-chlorobutanone with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with the phenylthio group.

Industrial Production Methods

In industrial settings, the production of 2-Butanone, 3-(phenylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butanone, 3-(phenylthio)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanone, 3-(phenylthio)- involves its interaction with specific molecular targets. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, oxidation-reduction reactions, and substitution processes.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-2-butanone: Similar structure but lacks the phenylthio group.

    2-Butanone, 3-(methylthio)-: Similar structure with a methylthio group instead of a phenylthio group.

Uniqueness

2-Butanone, 3-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the phenylthio group plays a crucial role.

Properties

CAS No.

13023-53-5

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

3-phenylsulfanylbutan-2-one

InChI

InChI=1S/C10H12OS/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7,9H,1-2H3

InChI Key

NLDFYTXSKOMASR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)SC1=CC=CC=C1

Origin of Product

United States

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